molecular formula C8H13NO4 B144351 Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate CAS No. 62613-81-4

Ethyl 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetate

Cat. No. B144351
CAS RN: 62613-81-4
M. Wt: 187.19 g/mol
InChI Key: YDBONCLBTWFUPF-UHFFFAOYSA-N
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Patent
US04824861

Procedure details

A mixture of ethyl 4-hydroxy-2-oxo-1-pyrrolidineacetate (0.5 g) and glycinamide (0.6 g) was stirred under nitrogen at 80° C. for 4 hours. After cooling, the mixture was chromatographed on a silica gel column, by eluting with dichloromethane/methanol 7:3, affording the title compound (250 mg).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:6][N:5]([CH2:7][C:8]([O:10]CC)=O)[C:4](=[O:13])[CH2:3]1.[NH2:14][CH2:15][C:16]([NH2:18])=[O:17]>>[OH:1][CH:2]1[CH2:6][N:5]([CH2:7][C:8]([NH:14][CH2:15][C:16]([NH2:18])=[O:17])=[O:10])[C:4](=[O:13])[CH2:3]1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
OC1CC(N(C1)CC(=O)OCC)=O
Name
Quantity
0.6 g
Type
reactant
Smiles
NCC(=O)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred under nitrogen at 80° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the mixture was chromatographed on a silica gel column
WASH
Type
WASH
Details
by eluting with dichloromethane/methanol 7:3

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC1CC(N(C1)CC(=O)NCC(=O)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: CALCULATEDPERCENTYIELD 43.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.